N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
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Description
“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide” is a compound that belongs to the class of 1,2,4-triazoles . It is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole moiety . The compound has been synthesized as a potential anticancer agent .
Synthesis Analysis
The synthesis of this compound involves a [2+3]-cyclocondensation reaction of 1,2,4-triazole-3 (5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds . The synthesis protocol provides a convenient access to chiral and spirocyclic systems .
Molecular Structure Analysis
The molecular structure of this compound has been determined by (1)H NMR, (13)C NMR and X-ray analysis . The structure of the compound includes a 1,2,4-triazole ring, which acts as an important pharmacophore by interacting with biological receptors with high affinity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a [2+3]-cyclocondensation reaction . The reaction results in the formation of 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones .
Scientific Research Applications
Synthesis and Structural Characterization
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide and its structural analogs have been synthesized with high yields and characterized using crystallography. These compounds have demonstrated interesting molecular structures upon analysis through single crystal diffraction, showing triclinic symmetry and comprising two independent molecules in the asymmetric unit. The molecules are essentially planar, indicating potential for various interactions and activities based on their structural configuration (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities
Compounds structurally related to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide have been studied for their antimicrobial properties. These studies have involved the synthesis of derivatives with slight variations in their molecular structure, demonstrating moderate antimicrobial activity against a variety of bacterial and fungal strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antiallergy and Anti-inflammatory Activities
A series of N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and evaluated for their antiallergy activities, demonstrating significant potency in the rat PCA model. These compounds offer a potential pathway for the development of new antiallergy medications, highlighting the therapeutic applications of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide related structures (Hargrave, Hess, & Oliver, 1983).
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-16(8-10-18)25-21(30)20(29)24-12-11-17-13-32-22-26-19(27-28(17)22)14-3-5-15(23)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVQZRDBTROKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide |
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